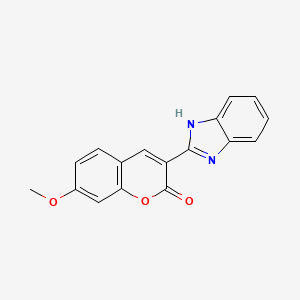

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one

説明

3-(1H-1,3-Benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (chromen-2-one) core substituted with a benzimidazole moiety at position 3 and a methoxy group at position 7. Coumarin derivatives are widely studied for their fluorescence properties, biological activities (e.g., anticoagulant, antimicrobial), and applications in organic synthesis. This compound’s molecular weight is approximately 306.3 g/mol (calculated from C₁₇H₁₁N₂O₃), and its structure is validated by spectral data (IR, NMR) and crystallographic methods in related analogs .

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-11-7-6-10-8-12(17(20)22-15(10)9-11)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGODYPHRXVMJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 7-methoxy-2H-chromen-2-one under acidic or basic conditions. The reaction can be catalyzed by various agents such as hydrochloric acid or sodium hydroxide, and the reaction medium often includes solvents like ethanol or dimethylformamide to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .

科学的研究の応用

Research indicates that 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one exhibits several significant biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. The presence of the benzodiazole ring has been linked to enhanced antitumor properties compared to other similar compounds.

Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains, potentially by disrupting cell membrane integrity. This makes it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

It may act as an inhibitor for specific enzymes critical in tumor progression, such as carbonic anhydrases. This property could be leveraged in developing therapeutic agents targeting tumor metabolism.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzodiazole Ring : This is achieved through the condensation of o-phenylenediamine with suitable carboxylic acids under acidic conditions.

- Introduction of the Methoxy Group : The benzodiazole intermediate is then reacted with a methoxy-containing reagent to yield the final product.

These synthetic routes can be optimized for large-scale production using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in treated cells, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research conducted by Bacterial Resistance Journal highlighted the antimicrobial properties of this compound against resistant bacterial strains. The study found that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Case Study 3: Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound effectively inhibited carbonic anhydrase activity in vitro. This finding suggests a potential application in cancer therapy, where modulation of tumor-associated enzymes is critical .

作用機序

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to various cellular responses .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related coumarin derivatives with substitutions at positions 3 and 7. Key analogs include:

Key Comparisons

Substituent Effects at Position 7 Methoxy vs. Hydroxy: The methoxy group in the target compound increases lipophilicity (logP ~2.5) compared to the hydroxy analog (logP ~1.8), favoring membrane permeability but reducing water solubility. The chlorobenzyl group also introduces halogen bonding capabilities .

Heterocyclic Moieties at Position 3

- Benzimidazole vs. Benzothiazole : Benzimidazole (two nitrogen atoms) provides a more electron-rich aromatic system compared to benzothiazole (one nitrogen, one sulfur). This difference influences π-π stacking and charge-transfer interactions. Benzothiazole derivatives often exhibit stronger fluorescence and antimicrobial activity in related studies .

Biological and Physicochemical Implications Solubility and Bioavailability: Piperidinylmethyl-substituted analogs () show improved aqueous solubility due to the basic nitrogen atom, which can be protonated at physiological pH. Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, describes alkylation with propargyl bromide to introduce alkoxy groups, a method applicable to the target compound’s synthesis .

Tabulated Spectral Data Comparison

生物活性

The compound 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one , also known as a benzodiazole derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through a multi-step organic reaction involving the formation of the benzodiazole ring and the chromone moiety. Typical synthetic routes include:

- Formation of Benzodiazole : Condensation of o-phenylenediamine with carboxylic acid derivatives.

- Synthesis of Chromone Core : Derived from salicylaldehyde and a suitable ketone or aldehyde.

- Final Coupling : Utilizing coupling reagents such as EDCI or DCC to form the final product.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung) | 4.5 | Cell cycle arrest at G2/M phase |

| SW480 (Colon) | 6.0 | Inhibition of tubulin polymerization |

These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported significant inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound binds to tubulin, inhibiting microtubule formation which is crucial for mitosis.

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.

- Apoptosis Induction : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in preclinical models:

- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models, with an observed increase in apoptotic markers .

- Antimicrobial Efficacy : Another investigation revealed that this compound effectively reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。